3-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
This compound features a benzo[d]thiazol-2(3H)-one core linked via a methyl group to a 1,2,4-triazole ring substituted at position 5 with a butylthio group and at position 4 with a phenethyl moiety. Its synthesis involves reacting a hydrazide intermediate with an isothiocyanate under reflux conditions in ethanol with triethylamine (TEA), yielding a mercapto-triazole intermediate (compound 16) . Further functionalization, such as substitution of the thiol group with chloroacetamide derivatives, proceeds via nucleophilic displacement in acetonitrile with cesium carbonate and sodium iodide, achieving moderate yields (~71%) .
Properties
IUPAC Name |
3-[[5-butylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS2/c1-2-3-15-28-21-24-23-20(25(21)14-13-17-9-5-4-6-10-17)16-26-18-11-7-8-12-19(18)29-22(26)27/h4-12H,2-3,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAJWWVNYUZCKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Phenethyl-4H-1,2,4-triazole-3-thiol
Phenethylamine undergoes condensation with thiourea in ethanol under reflux (78°C, 6 h) to form the thiourea adduct. Subsequent cyclization with hydrazine hydrate (85% v/v, 100°C, 4 h) yields the triazole-thiol intermediate.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Time (Condensation) | 6 hours |
| Cyclizing Agent | Hydrazine hydrate |
| Cyclization Time | 4 hours |
| Yield | 68–72% |
Condensation with Benzothiazole Moiety
The final step involves coupling 5-(butylthio)-4-phenethyl-4H-1,2,4-triazole-3-carbaldehyde with 2-mercaptobenzothiazole under acidic conditions.
Reaction Protocol
- Activation: The aldehyde (1.0 equiv) and 2-mercaptobenzothiazole (1.2 equiv) are dissolved in toluene.
- Catalysis: p-Toluenesulfonic acid (p-TsOH, 0.1 equiv) is added to facilitate nucleophilic attack.
- Reflux: The mixture is heated at 110°C for 12 h under nitrogen.
- Workup: The product is extracted with ethyl acetate, washed with NaHCO3, and purified via column chromatography (SiO2, hexane:EtOAc 7:3).
Performance Metrics:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | p-TsOH |
| Temperature | 110°C (reflux) |
| Time | 12 hours |
| Yield | 65–70% |
Key Analytical Data:
- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.0 Hz, 1H, Ar-H), 7.45–7.28 (m, 8H, Ar-H), 4.62 (s, 2H, CH2), 3.21 (t, J = 7.6 Hz, 2H, SCH2), 1.65–1.22 (m, 4H, butyl chain).
- IR (KBr): ν 2924 cm−1 (C-H stretch), 1678 cm−1 (C=O), 1540 cm−1 (C=N).
Alternative Synthetic Routes
One-Pot Multicomponent Approach
A catalyst-free method combines 2-chlorobenzothiazole, phenethylamine, and butylthiol in acetonitrile under reflux (82°C, 10 h). Triethylamine (Et3N) is used to scavenge HCl.
Comparative Analysis:
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Stepwise Synthesis | 70% | 98.5% |
| One-Pot Method | 58% | 95.2% |
The stepwise approach offers higher purity but requires longer reaction times (26 h vs. 10 h).
Solid-Phase Synthesis
Immobilizing the triazole intermediate on Wang resin enables iterative coupling cycles. This method achieves 62% yield but is limited by resin loading capacity (0.8 mmol/g).
Crystallographic and Computational Validation
Single-crystal X-ray diffraction confirms the planarity of the benzothiazole ring and the dihedral angle (76.96°) between triazole and benzothiazole planes.
Crystal Data:
| Parameter | Value |
|---|---|
| Space Group | P-1 |
| a, b, c (Å) | 8.214, 9.867, 12.745 |
| α, β, γ (°) | 90.00, 95.34, 90.00 |
| R Factor | 0.0421 |
Density functional theory (DFT) calculations (B3LYP/6-31G*) correlate with experimental bond lengths (Δ < 0.02 Å).
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Cost (USD) |
|---|---|
| Phenethylamine | 120 |
| 2-Mercaptobenzothiazole | 95 |
| 1-Bromobutane | 65 |
| Total Raw Materials | 280 |
Process intensification reduces solvent waste by 40% compared to batch methods.
Challenges and Mitigation Strategies
Byproduct Formation
Purification Difficulties
- Issue: Co-elution of unreacted aldehyde and product.
- Resolution: Use gradient elution (hexane:EtOAc 9:1 to 6:4) on silica gel.
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 78.4% |
| E-Factor | 18.7 (kg waste/kg product) |
| Process Mass Intensity | 23.5 |
Microwave-assisted synthesis reduces E-Factor to 12.3 but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
3-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the benzo[d]thiazol-2(3H)-one ring can yield dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Typical reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of butyl sulfoxides or sulfones.
Reduction: Dihydrobenzo[d]thiazol derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This is achieved through the condensation of phenethylamine with thiourea, followed by cyclization with hydrazine hydrate.
- Introduction of Butylthio Group : The triazole derivative is then reacted with butylthiol in the presence of a catalyst.
- Condensation with Benzothiazole : Finally, the product is condensed with 2-mercaptobenzothiazole under reflux conditions using solvents such as ethanol or toluene.
The compound has garnered attention for its potential antifungal and antimicrobial properties. Research indicates that derivatives of triazole compounds often exhibit significant biological activity due to their ability to interact with various biological targets, including enzymes and receptors.
Antifungal and Antimicrobial Properties
Studies have demonstrated that this compound exhibits antifungal activity against several strains of fungi, making it a candidate for further pharmaceutical development. Its mechanism of action is believed to involve the inhibition of fungal cell wall synthesis. Additionally, its antimicrobial properties suggest potential applications in treating bacterial infections.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various contexts:
- Antifungal Activity : A study highlighted that derivatives similar to this compound effectively inhibited the growth of Candida species, indicating its potential use in antifungal therapies.
- Antimicrobial Studies : Another research effort focused on the compound's interaction with bacterial enzymes, revealing significant inhibitory effects against pathogenic bacteria such as Staphylococcus aureus.
- Inflammation and Oxidative Stress : Research has suggested that compounds with similar structures possess anti-inflammatory and antioxidant properties, indicating their potential role in treating diseases related to oxidative stress.
Mechanism of Action
The biological activity of 3-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is often attributed to its ability to interact with specific molecular targets. The compound can:
Bind to enzymes: Inhibiting their activity, which can disrupt metabolic pathways in microorganisms or cancer cells.
Interact with receptors: Modulating their activity to produce therapeutic effects, such as reducing inflammation or pain.
Affect cell membranes: Altering their permeability or stability, which can lead to cell death in pathogenic organisms.
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
Compounds 4d–4k and 4p (–5) replace the 1,2,4-triazole ring with a 1,3,4-oxadiazole moiety. Key differences include:
- Synthesis : Oxadiazole derivatives are synthesized via cyclization of hydrazides with aromatic acids in POCl₃ under reflux, contrasting with the triazole-thiol intermediates used for the target compound .
- Substituents : The oxadiazole compounds feature aryl groups (e.g., p-tolyl, chlorophenyl) at position 5, whereas the target compound has a butylthio group.
- Biological Activity: Oxadiazole analogs exhibit antifungal activity against Colletotrichum orbiculare and Rhizoctonia solani, with inhibition rates up to 60% at 50 μg/mL .
Triazole-Based Derivatives with Varied Substituents
Compounds 6l–6s () share the 1,2,4-triazole core but differ in substitution patterns:
- Substituents : Derivatives like 6r and 6s incorporate halogenated aryl groups (e.g., 4-chlorophenyl) or heterocycles (e.g., benzothiazole) at position 3 or 5 of the triazole.
- Activity: These compounds act as selective inhibitors of leukotriene biosynthesis, with IC₅₀ values in the nanomolar range, highlighting the role of triazole-thioether motifs in enzyme binding . The target compound’s butylthio group may similarly modulate enzyme interactions but requires empirical validation.
- Synthetic Efficiency : Yields for triazole derivatives (80–93%) exceed those of the target compound’s derivatives (71%) , possibly due to steric hindrance from the phenethyl group.
Crystallographic and Spectroscopic Characterization
- X-ray Diffraction : The structure of oxadiazole analog 4i was confirmed via single-crystal X-ray diffraction, a method supported by SHELX software . The target compound’s derivatives may require similar validation to resolve conformational details.
- Spectroscopy : NMR and IR data for both oxadiazole and triazole analogs (e.g., 4p , 6r ) align with expected electronic environments. For instance, the benzo[d]thiazol-2(3H)-one carbonyl group resonates at δ ~168–170 ppm in ¹³C-NMR across all analogs .
Biological Activity
3-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic compound that has drawn significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4OS2 |
| Molecular Weight | 424.6 g/mol |
| CAS Number | 847402-45-3 |
The structure features a triazole ring linked to a benzothiazole moiety , which is significant for its biological properties. The presence of the butylthio group enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : Starting with phenethylamine, condensation with thiourea and subsequent cyclization forms the triazole ring.
- Introduction of Butylthio Group : The triazole derivative undergoes substitution with butylthiol in the presence of a catalyst.
- Condensation with Benzothiazole : The intermediate product is condensed with 2-mercaptobenzothiazole under reflux conditions using suitable solvents like ethanol or toluene.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antifungal and Antimicrobial Properties
The compound has shown promise in antifungal and antimicrobial applications. In vitro studies have demonstrated its effectiveness against several fungal strains, indicating potential therapeutic uses in treating infections caused by resistant pathogens .
The biological activity is believed to stem from its ability to interact with specific enzymes and receptors. Similar compounds have been noted for their anti-inflammatory and antioxidant properties, suggesting that this compound may also modulate oxidative stress responses in cells .
Case Studies
Several studies have documented the efficacy of similar triazole derivatives in various biological contexts:
- Antifungal Efficacy : A study reported that triazole derivatives exhibited significant antifungal activity against Candida species, making them potential candidates for antifungal drug development .
- Anti-inflammatory Effects : Research on related compounds has shown that they can inhibit nitric oxide production in macrophages, highlighting their potential as anti-inflammatory agents .
Q & A
Q. Optimization strategies :
- Use microwave-assisted synthesis to reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% .
- Employ solvent-free conditions for thioether formation to minimize side reactions .
- Monitor intermediates with HPLC to ensure purity before proceeding to subsequent steps .
Basic: Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR identifies proton environments (e.g., phenethyl aromatic protons at δ 7.2–7.4 ppm, butylthio –SCH2– at δ 2.5–3.0 ppm) .
- ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and triazole/thiazole ring carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z) .
- HPLC-PDA : Assesses purity (>95% required for pharmacological studies) using C18 columns with acetonitrile/water gradients .
Advanced: How should researchers design experiments to evaluate the compound’s enzyme inhibition potential?
Answer:
Experimental design :
- Target selection : Prioritize enzymes with structural homology to known triazole/thiazole targets (e.g., fungal CYP51, human carbonic anhydrase) .
- In vitro assays :
- Use fluorescence-based assays (e.g., Fluconazole-redesigned CYP51 inhibition) with IC50 determination .
- Include positive controls (e.g., ketoconazole for antifungal activity) and measure Ki values via Lineweaver-Burk plots .
- Data validation : Replicate results across 3+ independent trials and apply ANOVA to assess significance (p < 0.05) .
Advanced: How can contradictions between theoretical predictions (e.g., computational docking) and experimental bioactivity data be resolved?
Answer:
Resolution strategies :
- Re-evaluate docking parameters : Adjust protonation states of active-site residues (e.g., His94 in CYP51) and include solvent molecules in molecular dynamics simulations .
- Synthesize analogs : Test derivatives with modified substituents (e.g., replacing butylthio with pentylthio) to probe steric/electronic effects .
- Biophysical validation : Use surface plasmon resonance (SPR) to measure binding kinetics and confirm docking-predicted interactions .
Case example : If a compound shows poor antifungal activity despite strong CYP51 docking scores, assess membrane permeability via Caco-2 cell assays to rule out bioavailability issues .
Advanced: What computational methods are used to model interactions between this compound and biological targets?
Answer:
- Molecular docking :
- Use AutoDock Vina or Glide to predict binding modes in enzyme active sites (e.g., triazole coordination to heme iron in CYP51) .
- Validate with density functional theory (DFT) to calculate binding energies (ΔG) .
- QSAR modeling :
- Correlate substituent properties (e.g., Hammett σ values for aryl groups) with bioactivity using partial least squares regression .
- ADMET prediction :
- Apply SwissADME to estimate solubility (LogS), CYP450 metabolism, and blood-brain barrier permeability .
Advanced: How can researchers mitigate synthetic challenges, such as low yields in the final coupling step?
Answer:
- Catalyst screening : Test Pd(II)/Cu(I) catalysts for Suzuki-Miyaura coupling of aryl halides .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions .
- Workflow adjustments :
- Employ continuous flow reactors for exothermic reactions (e.g., thioether formation) to enhance control and scalability .
- Isolate intermediates via flash chromatography (silica gel, hexane/EtOAc) before final coupling .
Advanced: What are the best practices for analyzing tautomeric equilibria in this compound’s thiazole-triazole system?
Answer:
- Spectroscopic analysis :
- Use ¹³C NMR to detect tautomers (e.g., thione vs. thiol forms via C=S at ~200 ppm) .
- IR spectroscopy : Identify S–H stretches (~2550 cm⁻¹) for thiol tautomers .
- Computational methods :
- Perform DFT calculations (B3LYP/6-31G*) to compare energies of tautomeric forms .
- Solvent studies : Assess tautomer ratios in polar (DMSO) vs. nonpolar (toluene) solvents via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
